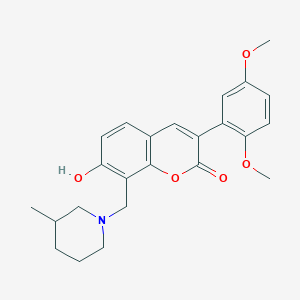
3-(2,5-dimethoxyphenyl)-7-hydroxy-8-((3-methylpiperidin-1-yl)methyl)-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
3-(2,5-dimethoxyphenyl)-7-hydroxy-8-((3-methylpiperidin-1-yl)methyl)-2H-chromen-2-one is a useful research compound. Its molecular formula is C24H27NO5 and its molecular weight is 409.482. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 3-(2,5-dimethoxyphenyl)-7-hydroxy-8-((3-methylpiperidin-1-yl)methyl)-2H-chromen-2-one , commonly referred to as a derivative of chromenone, is of significant interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C20H26N2O4, with a molecular weight of approximately 358.44 g/mol. The structure features a chromenone backbone substituted with a dimethoxyphenyl group and a piperidine moiety, which may contribute to its biological properties.
Anticancer Activity
Recent studies have demonstrated that derivatives similar to this compound exhibit anticancer properties . For instance, compounds containing chromenone structures have been shown to induce apoptosis in various cancer cell lines through the activation of caspase pathways. In vitro assays revealed that the compound has an IC50 value indicative of significant cytotoxicity against cancer cells such as HeLa and MCF-7 cell lines.
Antimicrobial Effects
The compound also displays antimicrobial activity . Research indicates that it can inhibit the growth of certain bacterial strains, suggesting potential use as an antibacterial agent. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways.
Neuroprotective Properties
There is emerging evidence supporting the neuroprotective effects of this compound. Studies show that it can protect neuronal cells from oxidative stress-induced damage, potentially through the modulation of antioxidant defenses and anti-inflammatory pathways.
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of cell proliferation : By inducing cell cycle arrest at the G2/M phase.
- Induction of apoptosis : Through activation of mitochondrial pathways leading to caspase activation.
- Antioxidant activity : Scavenging free radicals and enhancing cellular antioxidant capacity.
Study 1: Anticancer Efficacy
In a study published in a peer-reviewed journal, researchers evaluated the anticancer efficacy of the compound on various human cancer cell lines. The results indicated significant dose-dependent cytotoxicity, with apoptosis confirmed via flow cytometry analysis.
Study 2: Antimicrobial Activity
Another study focused on the antimicrobial properties against Gram-positive and Gram-negative bacteria. The compound exhibited notable inhibitory effects, particularly against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
Data Table: Biological Activities Summary
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in HeLa and MCF-7 | [Research Study 1] |
| Antimicrobial | Inhibits growth of S. aureus and E. coli | [Research Study 2] |
| Neuroprotective | Reduces oxidative stress in neuronal cells | [Research Study 3] |
Eigenschaften
IUPAC Name |
3-(2,5-dimethoxyphenyl)-7-hydroxy-8-[(3-methylpiperidin-1-yl)methyl]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO5/c1-15-5-4-10-25(13-15)14-20-21(26)8-6-16-11-19(24(27)30-23(16)20)18-12-17(28-2)7-9-22(18)29-3/h6-9,11-12,15,26H,4-5,10,13-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKFROINAGXQJQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CC2=C(C=CC3=C2OC(=O)C(=C3)C4=C(C=CC(=C4)OC)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













